molecular formula C11H9N3O2 B2354371 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester CAS No. 1354555-26-2

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B2354371
CAS No.: 1354555-26-2
M. Wt: 215.212
InChI Key: HVZOGAXAPPILLE-UHFFFAOYSA-N
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Description

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound with significant applications in organic synthesis and pharmaceutical chemistry. This compound is known for its unique structure, which includes an imidazo[1,2-a]pyridine core, a cyano group at the 7-position, and an ethyl ester group at the 2-position. These structural features contribute to its reactivity and versatility in various chemical reactions .

Scientific Research Applications

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, followed by cyclization to form the imidazo[1,2-a]pyridine ring . The reaction conditions often require heating and the use of solvents like ethanol or dimethylformamide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester is unique due to the presence of both the cyano group and the ethyl ester group, which confer specific reactivity and potential biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

ethyl 7-cyanoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-2-16-11(15)9-7-14-4-3-8(6-12)5-10(14)13-9/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZOGAXAPPILLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-amino-4-cyanopyridine (4.00 g, 33.6 mmol) in THF (100 mL) add ethyl bromopyruvate (6.55 g, 33.6 mmol). Stir the mixture at rt overnight. A light yellow suspension forms. After filtration and washing with THF, dissolve the light yellow solid in EtOH (50 mL) and heat to reflux for 4 h. Concentrate in vacuo to afford the desired product 7-cyano-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester as a solid (6.21 g, 28.9 mmol).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6.55 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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